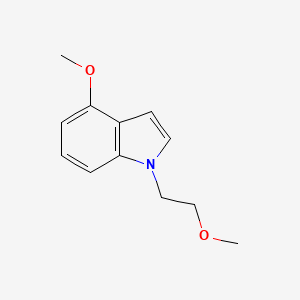
4-methoxy-1-(2-methoxyethyl)-1H-Indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-(2-methoxyethyl)-1H-Indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features methoxy groups at the 4-position and on the ethyl side chain, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(2-methoxyethyl)-1H-Indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or phenylhydrazine.
Side Chain Introduction: The 2-methoxyethyl side chain can be introduced via alkylation reactions, where the indole nitrogen is alkylated using 2-methoxyethyl chloride or bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-1-(2-methoxyethyl)-1H-Indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the indole ring using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-methoxylated or hydrogenated indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
4-methoxy-1-(2-methoxyethyl)-1H-Indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-1-(2-methoxyethyl)-1H-Indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy groups can influence its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-1H-Indole: Lacks the 2-methoxyethyl side chain, which may result in different reactivity and biological activity.
1-(2-methoxyethyl)-1H-Indole: Lacks the 4-methoxy group, which can influence its chemical properties and interactions.
4-hydroxy-1-(2-methoxyethyl)-1H-Indole: The hydroxyl group at the 4-position can significantly alter its reactivity and biological effects.
Uniqueness
4-methoxy-1-(2-methoxyethyl)-1H-Indole is unique due to the presence of both methoxy groups, which can enhance its solubility, stability, and potential biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1313043-04-7 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-methoxy-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C12H15NO2/c1-14-9-8-13-7-6-10-11(13)4-3-5-12(10)15-2/h3-7H,8-9H2,1-2H3 |
Clave InChI |
CBEWVVDQJYCFAW-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C1C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
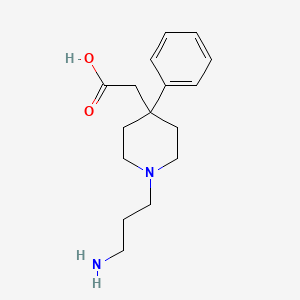
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
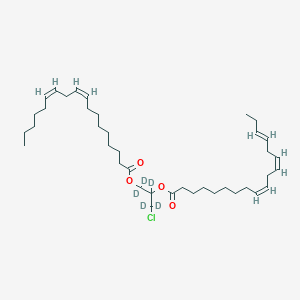
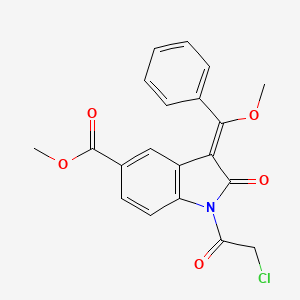


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
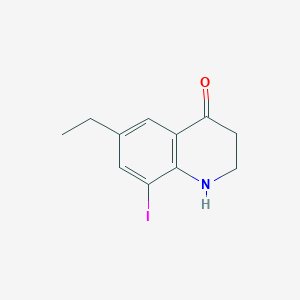

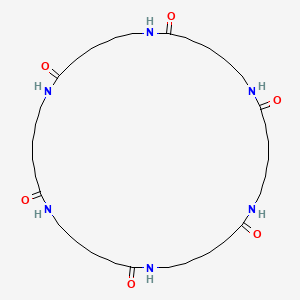
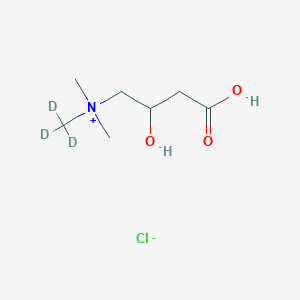
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
